

Application Notes and Protocols for TAM558 Intermediate-1

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Compound of Interest

Compound Name: TAM558 intermediate-1

Cat. No.: B12369864

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on **TAM558 intermediate-1**, a key building block in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. The final ADC, OMTX705, utilizes this payload. While specific experimental NMR data for **TAM558 intermediate-1** is not publicly available, this document compiles its known chemical properties and provides a generalized protocol for its characterization.

Chemical Structure and Properties

TAM558 intermediate-1 has the chemical formula $C_{29}H_{51}N_3O_6S$ and a molecular weight of 569.80 g/mol .^[1] Its structure has been identified as shown below.

SMILES: O=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK--(C)C)=O)--INVALID-LINK--CC)=O)C(C)C=N1)OCC^[1]

This intermediate is a crucial component in the multi-step synthesis of TAM558, a potent cytotoxin used in the ADC OMTX705. OMTX705 is a humanized anti-fibroblast-activating protein (FAP) antibody designed for targeted cancer therapy.^{[2][3]}

Experimental Protocols

While the specific synthesis and NMR acquisition parameters for **TAM558 intermediate-1** have not been disclosed in public literature, a general protocol for the characterization of similar

synthetic intermediates is provided below. This protocol is intended as a guideline and may require optimization based on specific experimental conditions.

General NMR Spectroscopic Analysis Protocol:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **TAM558 intermediate-1** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data with appropriate window functions (e.g., exponential multiplication) to improve resolution and signal-to-noise.
 - Integrate all signals and reference the spectrum to the residual solvent peak.
- ¹³C NMR Spectroscopy:
 - Acquire the ¹³C NMR spectrum on the same spectrometer.
 - Use a proton-decoupled pulse sequence (e.g., DEPT or APT) to obtain information about the types of carbon atoms (CH₃, CH₂, CH, C).
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

- A longer acquisition time and a higher number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Reference the spectrum to the deuterated solvent peak.
- Data Analysis:
 - Analyze the ^1H and ^{13}C NMR spectra to assign the chemical shifts, multiplicities, and coupling constants to the respective nuclei in the molecule.
 - 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of complex structures.

Data Presentation

As specific NMR data is unavailable, the following tables are presented as templates for researchers to populate with their own experimental results for **TAM558 intermediate-1**.

Table 1: ^1H NMR Data for **TAM558 Intermediate-1**

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|-------------------------------------|--------------|---------------------------------|-------------|------------|
| Data not available | | | | |

Table 2: ^{13}C NMR Data for **TAM558 Intermediate-1**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------|
| Data not available | |

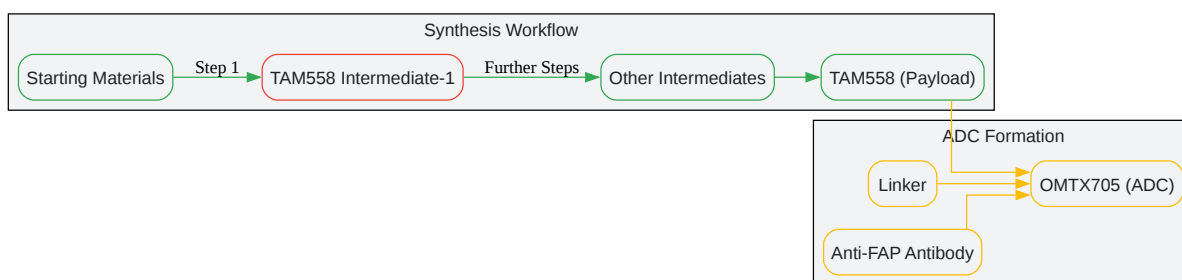
Visualizations

To aid in understanding the context and workflow related to **TAM558 intermediate-1**, the following diagrams are provided.

Chemical Structure of TAM558 Intermediate-1

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Caption: Chemical Structure of **TAM558 Intermediate-1**.

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References

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